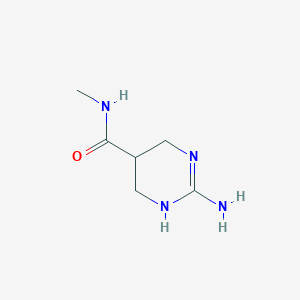
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a tetrahydropyrimidine ring with an amino group at the 2-position, a methyl group at the N-position, and a carboxamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1,3-propanediamine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then methylated using methyl iodide to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) and an organic solvent like methanol.
Industrial Production Methods
For large-scale industrial production, the compound can be synthesized using fermentation techniques. . This method allows for the production of the compound in high yields and with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), which plays a critical role in the regulation of GABA-mediated signaling in the central nervous system . The compound binds to the orthosteric site of the transporter, inhibiting its function and modulating GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide include:
- 2-methyl-1,4,5,6-tetrahydropyrimidine
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a substrate-inhibitor for BGT1 makes it particularly valuable in the study of GABAergic neurotransmission and the development of therapeutic agents targeting this system .
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H12N4O/c1-8-5(11)4-2-9-6(7)10-3-4/h4H,2-3H2,1H3,(H,8,11)(H3,7,9,10) |
InChI Key |
MREUJXJOFZFTKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CNC(=NC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















